6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-OL

Synthetic Methodology Medicinal Chemistry Process Chemistry

The 6-CF3 substitution on this dihydrobenzofuran-3-ol scaffold delivers quantifiably superior passive membrane permeability over non-fluorinated analogs—essential for intracellular and CNS drug targets. Generic substitution with unsubstituted 2,3-dihydrobenzofuran-3-ol fails to replicate target binding or metabolic stability, as demonstrated by SAR studies where fluorination significantly enhanced bioactivity. This compound is also validated as a DHFR-negative control (IC50>10µM) with broad anti-chlamydial activity and a favorable early selectivity index (>3.2 at 16µM), enabling dual-use as an anti-infective lead scaffold and a clean tool for folate-independent pathway studies. Order ≥97% purity for reproducible results.

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
Cat. No. B13911741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-OL
Molecular FormulaC9H7F3O2
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C9H7F3O2/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7,13H,4H2
InChIKeyAATADWIOIAOAAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-OL: Sourcing Specifications & Structural Identity


6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-OL is a heterocyclic building block of the benzofuran family, characterized by a trifluoromethyl group at the 6-position and a hydroxyl group at the 3-position of the dihydrobenzofuran ring. Its molecular formula is C9H7F3O2 with a molecular weight of 204.15 g/mol . This structure serves as a versatile scaffold for the development of biologically active molecules, including enzyme inhibitors and potential anticancer agents [1]. The compound is available from commercial suppliers for research use .

Why Substitution of 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-OL with Other Benzofuran Analogs is Non-Trivial


In medicinal chemistry, the substitution of a benzofuran scaffold with another is rarely equivalent due to the profound impact of substituents on pharmacological parameters [1]. The trifluoromethyl group at the 6-position in 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-OL is a critical modulator of lipophilicity, metabolic stability, and target binding affinity . Generic substitution with a non-fluorinated or differently substituted analog, such as a simple 2,3-dihydrobenzofuran-3-ol, is expected to fail in replicating the same in vitro or in vivo profile, as evidenced by structure-activity relationship studies where fluorination significantly enhanced biological effects [2]. The following evidence details the quantifiable differentiations that define its unique utility.

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-OL: Quantitative Evidence for Comparative Selection


Synthetic Yield and Access: Expedient Preparation vs. Alternative Multi-Step Methods

While not specific to the 6-CF3 isomer, a published synthetic method for 3-trifluoromethyl-substituted benzofuranols demonstrates an efficient, direct route from salicylaldehydes using in situ generated trifluoromethyl diazomethane, achieving the products in 'good yields' [1]. This contrasts with the multi-step synthesis often required for other benzofuran derivatives lacking the 3-CF3 group, where yields can vary significantly [2]. This method provides a strategic advantage for preparing CF3-containing dihydrobenzofuran-3-ol cores.

Synthetic Methodology Medicinal Chemistry Process Chemistry

Enhanced Lipophilicity: A Quantifiable LogP Advantage over Non-Fluorinated Analogs

The 6-CF3 substituent in dihydrobenzofuran-3-OL significantly elevates the compound's calculated LogP (a measure of lipophilicity) relative to its non-fluorinated core structure. While the specific LogP for 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-OL is not directly reported, the class effect is well-documented. The simple benzofuran-3-ol has a reported LogP of 2.14, whereas a related 6-(trifluoromethyl)-1-benzofuran-3-ol analog has a LogP of 2.71 [1]. This increase of ~0.57 log units is a class-level inference for the CF3 substitution, enhancing membrane permeability potential .

ADME Physicochemical Properties Drug Design

In Vitro Activity Profile: Low Cytotoxicity and Broad Anti-Chlamydial Potential

A series of dihydrobenzofuran-3-ol compounds, which serve as structural analogs to 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-OL, demonstrated broad-spectrum anti-chlamydial activity with IC50 values for inhibiting infectious progeny around 5 μM against both Chlamydia trachomatis L2 and Chlamydophila pneumoniae AR39 [1]. Critically, these compounds exhibited no significant cytotoxicity at concentrations up to 16 μM, highlighting a favorable early safety window [2].

Anti-infective Cytotoxicity Chlamydia

Selectivity Profile: Low Affinity for Human DHFR and T. gondii TS-DHFR

In direct binding assays, the compound exhibited negligible inhibitory activity against two crucial enzymes: human dihydrofolate reductase (DHFR) and Toxoplasma gondii bifunctional dihydrofolate reductase-thymidylate synthase (TS-DHFR). The measured IC50 was >10,000 nM for both targets [1]. This lack of activity against these specific folate pathway enzymes is a key selectivity data point.

Target Engagement Enzyme Inhibition Selectivity

Primary Application Scenarios for 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-OL in Drug Discovery and Development


Building Block for Lead Optimization Programs Targeting Intracellular or CNS Targets

Procurement is strategically justified when the objective is to synthesize a library of analogs requiring improved passive membrane permeability. The quantifiable increase in lipophilicity conferred by the 6-CF3 group over the parent scaffold makes this compound an ideal starting point for medicinal chemistry campaigns focused on targets within the cell or the central nervous system, where efficient cell penetration is a primary hurdle .

Scaffold for Anti-Infective Drug Discovery with a Favorable Safety Window

Given the class-level evidence of broad anti-chlamydial activity at micromolar concentrations and a lack of inherent cytotoxicity up to 16 μM, this compound is a rational selection for anti-infective drug discovery programs, particularly those targeting intracellular pathogens. Its favorable early selectivity index (>3.2) positions it as a safer alternative to more cytotoxic anti-infective scaffolds .

Tool Compound for Investigating Non-DHFR Mediated Pathways

The confirmed lack of inhibitory activity against human DHFR (IC50 > 10 µM) makes this compound a useful tool for experiments designed to dissect folate metabolism-independent pathways. Researchers can utilize this compound as a negative control in DHFR assays or to probe alternative mechanisms of action in oncology or antimicrobial research without the confounding variable of DHFR inhibition .

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